molecular formula C10H6ClFN4S B3337944 1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole CAS No. 832739-26-1

1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole

Cat. No. B3337944
CAS RN: 832739-26-1
M. Wt: 268.7 g/mol
InChI Key: VAVCTYCNCJXIDX-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

1,2,4-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structure and the substituents they carry .

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .

Safety and Hazards

While specific safety and hazard information for “1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole” is not available, it’s important to note that triazole compounds can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

The future of triazole research is promising, with a broad range of therapeutic applications across scientific disciplines . There is an ongoing race among scientists to develop novel medicines using triazole compounds . The urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the driving forces behind this research .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN4S/c11-8-2-1-3-9(12)7(8)4-16-5-13-10(15-16)14-6-17/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVCTYCNCJXIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N=C=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153241
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole

CAS RN

832739-26-1
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Reactant of Route 2
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1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Reactant of Route 3
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1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Reactant of Route 4
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole

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